(Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine
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Overview
Description
(Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine is an organic compound with the molecular formula C₁₄H₂₁N It is a secondary amine characterized by the presence of a hexenyl group and a methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine typically involves the reaction of (3-methylphenyl)methylamine with hex-5-en-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and bases like sodium hydroxide are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted amines.
Scientific Research Applications
(Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The hexenyl and methylphenylmethyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
(Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine: Similar structure but with a different position of the methyl group on the phenyl ring.
(Hex-5-en-2-yl)[(2-methylphenyl)methyl]amine: Another isomer with the methyl group in a different position.
(Hex-5-en-2-yl)[(3-ethylphenyl)methyl]amine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine is unique due to the specific positioning of the hexenyl and methylphenylmethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C14H21N |
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Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]hex-5-en-2-amine |
InChI |
InChI=1S/C14H21N/c1-4-5-8-13(3)15-11-14-9-6-7-12(2)10-14/h4,6-7,9-10,13,15H,1,5,8,11H2,2-3H3 |
InChI Key |
YFWMWOWQZQVREO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(C)CCC=C |
Origin of Product |
United States |
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